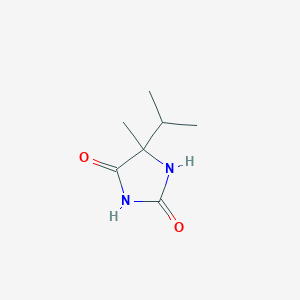

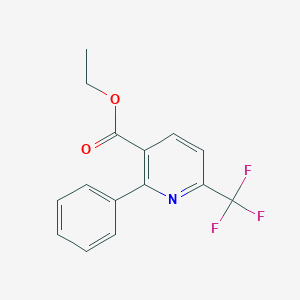

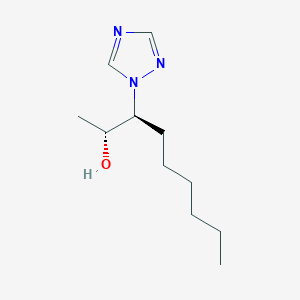

![molecular formula C7H7N3O B115822 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine CAS No. 144216-57-9](/img/structure/B115822.png)

4-methoxy-5H-pyrrolo[3,2-d]pyrimidine

Descripción general

Descripción

“4-methoxy-5H-pyrrolo[3,2-d]pyrimidine” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives involves the use of microwave techniques . A mixture of 5-(4-bromophenyl)-2-chloro-7-(2,4-dichlorophenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione in ethanol as solvent and sodium hydroxide with stirring for 1 h and add methyl iodide with stirring until precipitate was formed .Molecular Structure Analysis

The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

Palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine and subsequent construction of an annellated pyrrolo ring provides an efficient route to the pyrrolo[3,2-d]pyrimidine system .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methoxy-5H-pyrrolo[3,2-d]pyrimidine” include a molecular weight of 183.6 . It is a solid at room temperature and should be stored in a refrigerator . Its InChI Code is 1S/C7H6ClN3O/c1-12-6-5-4(2-3-9-5)10-7(8)11-6/h2-3,9H,1H3 .Aplicaciones Científicas De Investigación

Multi-Targeted Kinase Inhibitors

Pyrrolo[2,3-d]pyrimidine derivatives have been used in the development of more potent and effective targeted kinase inhibitors (TKIs). These compounds have shown promising cytotoxic effects against different cancer cell lines . For instance, compound 5k, a derivative of pyrrolo[2,3-d]pyrimidine, has shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Apoptosis Inducers

These compounds have also been found to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Anticancer Activity

Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . These compounds have shown promising cytotoxic effects against several human cancer cell lines .

Molecular Docking Studies

Molecular docking studies have indicated similar binding interactions between compound 5k and the four enzymes, as observed with sunitinib . This highlights the potential of compound 5k as a promising candidate for further development as a multi-targeted kinase inhibitor with enhanced potency .

Gene Expression Level

At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in 14a, 14b, and 18b treated MCF7 cells .

Protein Level

At the protein level, compound 14b increased the activity of Caspase 8 and BAX, while the activity of Bcl2 was greatly decreased in 14a treated MCF7 cells .

Cell Cycle Arrest

Compounds 14a and 14b caused cell cycle arrest at the G1/S phase in MCF7 cells .

Induction of Apoptotic Death

Compounds 16b and 18b induced the apoptotic death of MCF7 cells . In addition, the percentage of fragmented DNA was increased significantly in 14a treated MCF7 cells .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-methoxy-5H-pyrrolo[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-6-5(2-3-8-6)9-4-10-7/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSAOPJMFGKLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440262 | |

| Record name | 4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-5H-pyrrolo[3,2-d]pyrimidine | |

CAS RN |

144216-57-9 | |

| Record name | 4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

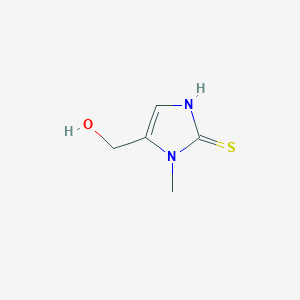

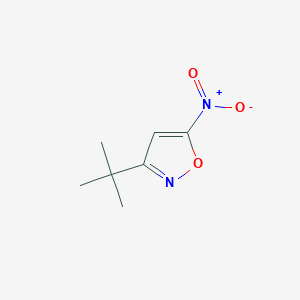

![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)

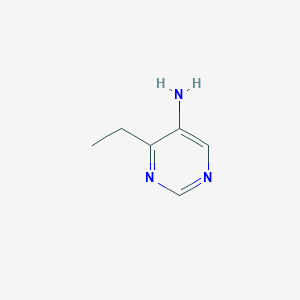

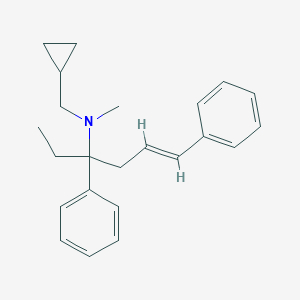

![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)

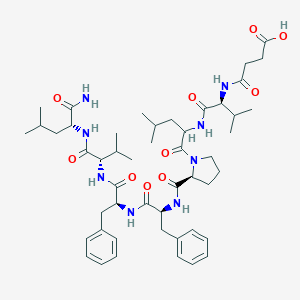

![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)